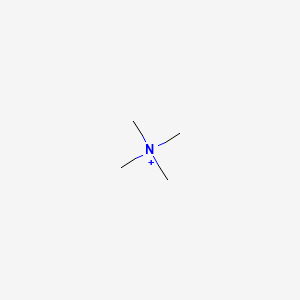

Tetramethylammonium

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetramethylammonium compounds involves various chemical reactions. For instance, this compound auride was synthesized by cation exchange in liquid ammonia, showcasing the process of creating compounds with negatively charged gold with a non-metal cation (Dietzel & Jansen, 2001). Another method involves the neutralization of this compound hydroxide with sulfuric acid, followed by a metathetical reaction with sodium azide in methanol to produce this compound azide, illustrating a convenient access to this compound for academic laboratories (Schweitzer, 2001).

Molecular Structure Analysis

The molecular structure of this compound-based compounds can be complex and varies depending on the specific compound being synthesized. The synthesis and crystal structure determination of this compound auride highlighted its isostructural characteristics with the corresponding bromide, revealing the similarities between halogens and gold (Dietzel & Jansen, 2001).

Chemical Reactions and Properties

This compound compounds undergo various chemical reactions, demonstrating a wide range of chemical properties. For example, the interaction of this compound-based molten salts with CO2, resulting in different CO2 adducts depending on the solvent used, illustrates the compound's ability to capture and react with CO2 (Hong et al., 2013).

Physical Properties Analysis

The physical properties of this compound compounds, such as solubility, play a significant role in their application and effectiveness in various chemical processes. This compound tetrafluoroborate, for instance, was studied for its utilization in electrochemical double layer capacitors, where its small size as a quaternary ammonium ion was found to improve the capacitance of these devices (Park & Kim, 2017).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and ability to form various compounds, are critical for its wide range of applications. The synthesis of this compound hydrogen carbonate through the hydrolysis of this compound methyl carbonate exemplifies the compound's versatility and importance in industrial applications, including catalysis and the electronic industry (Xiang, 2010).

Wissenschaftliche Forschungsanwendungen

1. Electronic Industry and Environmental Treatment

Tetramethylammonium hydroxide (TMAH) is significant in the electronic industry, especially during photolithography processes to produce memories. Its effluent, due to its toxicity, must be treated before discharge. Research has demonstrated the feasibility of biological treatment to remove TMAH from effluents using aerobic processes, achieving an efficiency of about 99% TMAH removal (Michelis, Renzo, Saraullo, & Vegliò, 2017).

2. Synthesis and Crystal Structure

This compound auride, an important compound involving this compound, was synthesized for the first time by cation exchange in liquid ammonia. This compound is structurally similar to corresponding bromides, illustrating the parallels between halogens and gold (Dietzel & Jansen, 2001).

3. Wastewater Treatment in Nano-electronics Manufacturing

TMAH is extensively used in nano-electronics manufacturing, creating a waste disposal issue. Studies on membrane distillation technology have shown promising results in treating TMAH wastewater, achieving high-quality water recovery and significantly reducing TMAH concentration (Noor, Coenen, Martin, Dahl, & Åslin, 2019).

4. Use in Electrochemical Double Layer Capacitors

This compound tetrafluoroborate has been researched for its application in electrochemical double-layer capacitors (EDLCs). As the smallest quaternary ammonium ion, it improves EDLCs' capacitance by increasing the adsorbed ionic density (Park & Kim, 2017).

5. Application in Fatty Acids Analysis

This compound hydroxide has been utilized in the extraction and pyrolysis methylation of carboxylic acids produced by periodate-permanganate oxidation. This is a modification of the von Rudloff procedure, allowing rapid determination of double-bond positions in monoenoic fatty acids (Downing & Greene, 2006).

Wirkmechanismus

Tetramethylammonium, also known as tetramethylazanium, is a simple quaternary ammonium cation with the chemical formula [Me4N]+ . It plays a significant role in various biochemical processes. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the UDP-glucose 4-epimerase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the process of galactose conversion to glucose.

Mode of Action

The exact mode of action of this compound is still under investigation. It is known that this compound interacts with its target, udp-glucose 4-epimerase, affecting its function . The specifics of this interaction and the resulting changes are yet to be fully understood.

Result of Action

It is known that it can cause significant systemic toxicity . In severe cases, exposure to this compound can lead to respiratory failure and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly impact its toxicity. Exposure to concentrations as low as 2.38% has resulted in potentially fatal symptoms within one hour .

Safety and Hazards

Eigenschaften

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)

![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)

![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)

![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)

![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)